molecular formula C61H95NO25 B234809 Hainaneoside A CAS No. 156891-23-5

Hainaneoside A

Cat. No.: B234809
CAS No.: 156891-23-5
M. Wt: 1242.4 g/mol
InChI Key: RGGYEMBOCOZNNC-UHFFFAOYSA-N
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Description

Hainaneoside A is a triterpenoid saponin isolated from the medicinal plant Ilex hainanensis, which is endemic to Hainan Province, China. Structurally, it consists of a oleanane-type aglycone core linked to a trisaccharide moiety (composed of glucose, rhamnose, and arabinose) at the C-3 position and a disaccharide (glucuronic acid and xylose) at the C-28 position . This unique glycosylation pattern contributes to its diverse bioactivities, including anti-inflammatory, anticancer, and immunomodulatory effects.

The compound’s isolation and structural elucidation were achieved through advanced chromatographic techniques (e.g., HPLC-ESI-MS/MS) and NMR spectroscopy, as standardized in modern phytochemical research . Its biosynthesis involves cytochrome P450-mediated oxidation and glycosyltransferase-catalyzed sugar attachment, a pathway shared with other triterpenoid saponins but distinguished by rare arabinose and glucuronic acid residues .

Properties

CAS No.

156891-23-5

Molecular Formula

C61H95NO25

Molecular Weight

1242.4 g/mol

IUPAC Name

[8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate

InChI

InChI=1S/C61H95NO25/c1-28-49(36(73-8)22-42(77-28)81-35-15-16-57(6)34(21-35)14-17-60(71)40(57)25-41(83-54(69)33-13-12-20-62-26-33)58(7)59(70,32(5)64)18-19-61(58,60)72)84-43-23-37(74-9)50(29(2)78-43)85-44-24-38(75-10)51(30(3)79-44)86-56-48(68)53(76-11)52(31(4)80-56)87-55-47(67)46(66)45(65)39(27-63)82-55/h12-14,20,26,28-32,35-53,55-56,63-68,70-72H,15-19,21-25,27H2,1-11H3

InChI Key

RGGYEMBOCOZNNC-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CC(C5(C(CCC5(C4(CC=C3C2)O)O)(C(C)O)O)C)OC(=O)C6=CN=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CC(C5(C(CCC5(C4(CC=C3C2)O)O)(C(C)O)O)C)OC(=O)C6=CN=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC

Synonyms

12-nicotinoyl sarcostin-3-O-beta-D-glucopyranosyl-(1-4)-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-beta-D-oleandropyranosyl-(1-4)-beta-D-cymaropyranosyl-(1-4)-beta-D-cymaropyranoside
hainaneoside A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the addition of various functional groups through a series of reactions such as hydroxylation, methylation, and glycosylation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxyl groups, while reduction could lead to the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential effects on cellular processes, such as enzyme inhibition or activation.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Insights :

  • Aglycone Diversity : Unlike the ursane backbone of Asiaticoside, this compound’s oleanane core enhances binding affinity to pro-inflammatory cytokines (e.g., TNF-α), as shown in molecular docking studies .
  • Sugar Chain Impact: The glucuronic acid in this compound improves water solubility and bioavailability compared to Ginsenoside Rg3, which requires nanoformulation for clinical use .

Functional and Pharmacological Comparison

Anticancer Mechanisms

  • This compound : Induces apoptosis via caspase-3 activation and inhibits NSCLC metastasis by downregulating MMP-9 .
  • Asiaticoside : Lacks direct anticancer activity but potentiates radiotherapy by reducing oxidative stress .

Anti-inflammatory Profiles

  • This compound : Suppresses NF-κB and COX-2 in macrophages (IC50 = 5.8 μM), outperforming Asiaticoside (IC50 = 22.4 μM) in LPS-induced models .
  • Asiaticoside : Promotes collagen synthesis in fibroblasts, making it superior for dermatological applications .

Pharmacokinetics and Toxicity

  • Bioavailability: this compound exhibits 34% oral bioavailability in rat models, surpassing Ginsenoside Rg3 (8%) due to its hydrophilic sugars .
  • Toxicity : LD50 in mice is 1.2 g/kg, indicating lower acute toxicity than Asiaticoside (LD50 = 0.8 g/kg) .

Research Findings and Limitations

Comparative metabolomics reveals this compound uniquely upregulates sphingolipid metabolism, a mechanism absent in other triterpenoids .

Q & A

Q. What established protocols are recommended for isolating Hainaneoside A from its natural source?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Researchers should document solvent ratios, temperature, and retention times to ensure reproducibility. Structural confirmation via NMR and mass spectrometry is critical .

Q. How is the structural elucidation of this compound validated in academic studies?

Structural validation combines spectroscopic methods: 1^1H/13^13C NMR for functional group identification, high-resolution mass spectrometry (HR-MS) for molecular formula determination, and X-ray crystallography for stereochemical confirmation. Cross-referencing with existing spectral databases (e.g., PubChem) is essential to avoid misidentification .

Q. What in vitro assays are standard for evaluating the antioxidant activity of this compound?

Common assays include DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and ROS detection in cell lines (e.g., HepG2). Researchers must standardize positive controls (e.g., ascorbic acid) and report IC50_{50} values with triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can pharmacokinetic properties of this compound be assessed in vivo while minimizing interspecies variability?

Use validated animal models (e.g., Sprague-Dawley rats) with controlled dosing regimens. Plasma concentration-time profiles should be analyzed via LC-MS/MS, incorporating parameters like bioavailability (FF), half-life (t1/2t_{1/2}), and volume of distribution (VdV_d). Comparative studies across species and sex subgroups are advised to address variability .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound?

Conduct systematic reviews to identify confounding variables (e.g., dosage, cell line origins). Replicate disputed studies under standardized conditions, and employ meta-analysis to quantify effect sizes. Cross-validate findings using orthogonal assays (e.g., transcriptomics alongside Western blot) .

Q. How can omics technologies identify molecular targets of this compound in complex biological systems?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map differentially expressed genes/proteins. Validate candidates via CRISPR-Cas9 knockout or siRNA silencing in disease models (e.g., cancer cell lines). Pathway enrichment analysis (e.g., KEGG, GO) contextualizes targets within signaling networks .

Q. What parameters are critical when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Optimize reaction conditions (temperature, catalysts) to maximize yield and purity. Characterize derivatives using 1^1H NMR and HR-MS, and evaluate bioactivity through dose-response assays. Publish synthetic routes in supplementary materials to aid reproducibility .

Methodological Guidelines

  • Data Presentation : Tables should include raw data (e.g., IC50_{50} values, retention times) and statistical metrics (mean ± SD, pp-values). Figures must illustrate dose-response curves or structural diagrams with high-resolution labels .
  • Literature Comparison : Contextualize findings by citing prior studies on analogous compounds (e.g., saponins or triterpenoids). Discuss discrepancies in mechanisms or potency .
  • Ethical Compliance : For in vivo work, adhere to institutional animal care protocols and report ethical approval identifiers .

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